molecular formula C9H18ClNO2 B1379769 Methyl 3-ethyl-3-piperidinecarboxylate hydrochloride CAS No. 1205749-28-5

Methyl 3-ethyl-3-piperidinecarboxylate hydrochloride

Cat. No.: B1379769
CAS No.: 1205749-28-5
M. Wt: 207.7 g/mol
InChI Key: UZWWAKIGBQODKA-UHFFFAOYSA-N
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Description

Ethyl 3-methylpiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It is a solid substance stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two functional groups attached to it: an ethyl group and a carboxylate group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 207.7 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis and Labeling

Methyl 3-ethyl-3-piperidinecarboxylate hydrochloride is involved in the synthesis of complex organic compounds. For instance, it's used in the synthesis of tritium-labeled compounds, such as (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid, which are significant in determining the efficacy of potential GABA transporter substances in vitro (Schirrmacher et al., 2000).

Pharmaceutical Research

This compound also plays a critical role in pharmaceutical research. For instance, it is used in the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, which have shown antimicrobial activity (Faty et al., 2010). Additionally, it's involved in the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents (Rehman et al., 2018).

Intermediate Synthesis

The compound is used in the practical synthesis of intermediates like ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, a potent gastrointestinal stimulant (Kim et al., 2001).

Chemical Analysis and Structural Studies

It is also involved in the crystal and molecular structure analysis of various compounds. For example, 4-piperidinecarboxylic acid hydrochloride has been characterized by single crystal X-ray diffraction, calculations, and FTIR spectrum, providing insights into its molecular structure (Szafran et al., 2007).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

methyl 3-ethylpiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-9(8(11)12-2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWWAKIGBQODKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205749-28-5
Record name methyl 3-ethylpiperidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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